molecular formula C7H9FN2OS B2622444 N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine CAS No. 2199302-42-4

N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine

Cat. No. B2622444
CAS RN: 2199302-42-4
M. Wt: 188.22
InChI Key: RIWPKBXVMDLGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative that has a fluorooxolane ring attached to it. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. It has also been reported to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine in lab experiments include its potent antibacterial, antifungal, and anticancer activities. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine. These include:
1. Further studies to fully understand its mechanism of action.
2. Development of more efficient synthesis methods.
3. Investigation of its potential use as an antiviral agent.
4. Study of its potential use in combination with other drugs to enhance its activity.
5. Investigation of its potential use in agriculture as a pesticide.
In conclusion, N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine is a compound that has potential applications in various fields, including scientific research. Its potent antibacterial, antifungal, and anticancer activities make it an attractive candidate for further studies. However, its potential toxicity and the need for further studies to fully understand its mechanism of action should be taken into consideration.

Synthesis Methods

The synthesis of N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine has been achieved using various methods, including the reaction of 4-fluorooxolane-3-carboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride. Another method involves the reaction of 4-fluorooxolane-3-carboxylic acid with thiosemicarbazide in the presence of triethylamine and acetic anhydride. Both of these methods have been reported to yield the desired compound in good yields.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine has been studied extensively for its potential applications in scientific research. It has been reported to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been reported to exhibit antifungal activity against Candida albicans. Additionally, this compound has been studied for its potential use as an anticancer agent.

properties

IUPAC Name

N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2OS/c8-5-3-11-4-6(5)10-7-9-1-2-12-7/h1-2,5-6H,3-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWPKBXVMDLGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine

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